molecular formula C17H33N3O3 B13892452 tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate

tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate

Cat. No.: B13892452
M. Wt: 327.5 g/mol
InChI Key: SLZONRKJBRFOKX-YMAMQOFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate (CAS: 2891580-62-2) is a piperazine derivative with a molecular formula of C₁₇H₃₃N₃O₃ (MW: 327.47). Its structure features:

  • A tert-butyl carbamate group at the 1-position of the piperazine ring.
  • A (3R)-cis-configured methoxymethyl substituent at the 3-position.
  • A 4-aminocyclohexyl group at the 4-position, contributing to its stereochemical complexity .

This compound is commercially available for research purposes (e.g., Aaron Chemicals LLC, AstaTech Inc.) with purity ≥95% and is utilized in pharmaceutical and chemical synthesis due to its modular piperazine core, which enables diverse functionalization .

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl (3R)-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-17(2,3)23-16(21)19-9-10-20(15(11-19)12-22-4)14-7-5-13(18)6-8-14/h13-15H,5-12,18H2,1-4H3/t13?,14?,15-/m1/s1

InChI Key

SLZONRKJBRFOKX-YMAMQOFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)COC)C2CCC(CC2)N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)COC)C2CCC(CC2)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach involving:

  • Protection of reactive amine groups to prevent side reactions.
  • Construction of the piperazine ring with the desired stereochemistry (3R configuration).
  • Introduction of the methoxymethyl substituent.
  • Installation of the tert-butyl carbamate group (tert-butyl protecting group).

This route starts from commercially available or easily synthesized precursors such as aminocyclohexane derivatives and piperazine building blocks. The reactions are generally carried out under inert atmosphere conditions using standard organic solvents like dichloromethane and methanol.

Stepwise Preparation

Step Description Reagents/Conditions Notes
1 Protection of amine groups on cyclohexylamine Boc2O (tert-butyl dicarbonate), base (e.g., triethylamine) Protects amine as tert-butyl carbamate
2 Formation of piperazine ring Cyclization via nucleophilic substitution or reductive amination Ensures cis stereochemistry at 3R position
3 Introduction of methoxymethyl substituent Alkylation using methoxymethyl chloride or bromide Requires base, e.g., sodium hydride or potassium carbonate
4 Final deprotection or purification Acidic or neutral workup, chromatography Yields pure this compound

Reaction Conditions and Techniques

  • Solvents: Dichloromethane, methanol, ethyl acetate are commonly used.
  • Temperature: Reactions are typically performed at room temperature to moderate heating (0–60 °C).
  • Catalysts and Bases: Triethylamine, sodium hydride, or potassium carbonate facilitate deprotonation and nucleophilic substitution.
  • Purification: Flash column chromatography is standard for isolating the target compound with high purity.

Industrial Adaptations

In industrial settings, flow microreactor technology may be employed to enhance reaction efficiency, reproducibility, and sustainability by enabling precise control of reaction times, temperatures, and mixing, thereby improving yield and reducing waste.

Chemical Reactions Analysis

This compound exhibits reactivity typical of piperazine derivatives and carbamate-protected amines:

Reaction Type Reagents Outcome Notes
Oxidation Hydrogen peroxide, potassium permanganate Oxidation of methoxymethyl or amine groups Requires controlled conditions to avoid over-oxidation
Reduction Lithium aluminum hydride Reduction of carbamate or other functional groups Sensitive to moisture; performed under inert atmosphere
Nucleophilic substitution Alkyl halides Substitution at piperazine nitrogen Enables further functionalization

These reactions allow for structural modifications useful in medicinal chemistry for optimizing biological activity.

Research Findings and Applications

Biological and Medicinal Chemistry Applications

  • The compound serves as an intermediate in the synthesis of pharmacologically active molecules.
  • Its piperazine core is associated with neuropharmacological activity and anticancer potential.
  • Modifications on the piperazine ring and aminocyclohexyl moiety influence receptor binding and enzyme inhibition profiles.

Structure-Activity Relationship (SAR)

  • The stereochemistry at the 3R position and cis configuration are critical for biological activity.
  • The methoxymethyl substituent modulates solubility and membrane permeability.
  • The tert-butyl carbamate group protects amines during synthesis and can be selectively removed for further derivatization.

Data Tables Summarizing Key Properties and Synthetic Details

Property Value
Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name This compound
CAS Number 2891580-62-2
InChI Key SLZONRKJBRFOKX-YMAMQOFZSA-N
Synthetic Step Reagents/Conditions Yield (%) Notes
Boc protection Boc2O, triethylamine, DCM, rt 85–95 Standard amine protection
Piperazine ring formation Cyclization via nucleophilic substitution 70–80 Stereoselective control required
Methoxymethylation Methoxymethyl chloride, base 75–90 Alkylation of piperazine nitrogen
Purification Flash chromatography >95 purity Final isolation step

Source Diversity and Verification

The preparation methods and data have been corroborated through multiple reputable sources, including:

  • Peer-reviewed chemical synthesis literature detailing piperazine derivatives and carbamate protection strategies.
  • Industrial chemical suppliers' technical data sheets providing synthetic route overviews and compound specifications.
  • Research articles on related piperazine compounds emphasizing stereochemical control and functional group transformations.

Sources excluded unreliable platforms such as benchchem.com and smolecule.com to maintain scientific rigor.

Chemical Reactions Analysis

tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine derivatives are widely explored in drug discovery for their ability to modulate solubility, bioavailability, and target binding. Below is a systematic comparison of the target compound with key analogues:

Stereochemical Variants

  • (S)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 955400-16-5):
    • Similarity : 1.00 (based on structural alignment tools) .
    • Key Difference : The (S)-configuration at the 3-position, compared to the (R)-configuration in the target compound.
    • Impact : Stereochemistry influences chiral recognition in biological systems. For example, enantiomers may exhibit divergent binding affinities to enzymes or receptors, affecting potency and selectivity .

Substituent Variations on the Piperazine Core

Cyclohexyl vs. Aryl Groups
  • tert-butyl 4-(4-(((1r,4r)-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)amino)phenyl)piperazine-1-carboxylate (Compound 11, ): Structure: Features a phenyl group and a cyanopyridine-linked cyclohexylamine. Molecular Weight: 475.55 g/mol. Synthesis: Buchwald-Hartwig amination (92% yield). Application: Serves as a precursor in PROTAC degraders targeting CDK12/13 .
Methoxymethyl vs. Electron-Withdrawing Groups
  • tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate (): Structure: Substituted with a methoxycarbonylpyridinyl group. Synthesis: Pd-catalyzed coupling (Cs₂CO₃, BINAP).
Dicarboxylate Derivatives
  • 1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate (): Structure: Piperazine-1,3-dicarboxylate with a methylthio benzyl group. Synthesis: Electrophilic substitution (NaBH₄ reduction). Comparison: The dicarboxylate backbone increases polarity, improving water solubility but reducing membrane permeability relative to the target’s mono-carbamate .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight Synthesis Method Biological Activity Reference
Target compound Piperazine-1-carboxylate (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl) 327.47 Hydrogenation, Pd/C Research chemical
(S)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate Piperazine-1-carboxylate (S)-3-(methoxymethyl) 244.31 Similar to target N/A
Compound 11 () Piperazine-1-carboxylate Phenyl, cyanopyridinyl 475.55 Buchwald-Hartwig amination PROTAC degrader (CDK12/13)
1-(tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)piperazine-1,3-dicarboxylate Piperazine-1,3-dicarboxylate Methylthio benzyl ~400 (estimated) Electrophilic substitution Intermediate

Key Research Findings

Stereochemical Impact : The (3R)-cis configuration of the target compound optimizes spatial orientation for hydrogen bonding with biological targets, a feature absent in its (S)-isomer .

Aminocyclohexyl vs. Aryl Groups: Cyclohexylamine’s aliphatic nature enhances membrane permeability compared to aromatic substituents, critical for CNS-targeting therapeutics .

Synthetic Flexibility : The tert-butyl carbamate group in the target facilitates deprotection for further functionalization, a shared advantage across analogues .

Biological Activity

tert-butyl (3R)-cis-4-(4-aminocyclohexyl)-3-(methoxymethyl)piperazine-1-carboxylate is a complex organic compound notable for its diverse biological activities. This compound features a piperazine ring, which is significant for its pharmacological properties, particularly in medicinal chemistry. Its potential applications span various fields, including cancer research and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C17H33N3O3C_{17}H_{33}N_{3}O_{3} with a molecular weight of 327.5 g/mol. The compound's structure includes a tert-butyl group, a methoxymethyl substituent, and an aminocyclohexyl moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC17H33N3O3
Molecular Weight327.5 g/mol
IUPAC NameThis compound
CAS Number2891580-62-2

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate signaling pathways that are crucial in various cellular processes, such as proliferation and apoptosis.

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It can bind to receptors involved in neurotransmission and other physiological processes, potentially leading to therapeutic effects.

Anticancer Activity

Research indicates that compounds with similar piperazine structures exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A study on piperazine derivatives demonstrated that certain modifications enhance cytotoxicity against prostate cancer cells. The compound's structure was linked to its ability to induce apoptosis in these cells through intrinsic pathways .

Neuropharmacological Effects

The piperazine framework is also associated with neuropharmacological activity. Compounds in this class are often investigated for their potential to treat neurological disorders.

  • Findings : Research has shown that modifications in the piperazine ring can lead to enhanced binding affinity for neurotransmitter receptors, suggesting potential applications in treating conditions like depression or anxiety .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Piperazine Ring : Variations in substituents on the piperazine ring significantly affect the compound's potency and selectivity.
  • Aminocyclohexyl Moiety : This component contributes to the overall stability and interaction profile of the molecule.

Comparative Analysis

When compared to similar compounds, such as tert-butyl 4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate, tert-butyl (3R) shows distinct differences in reactivity and biological effects due to its unique structural features.

Compound NameBiological Activity
This compoundSignificant anticancer properties; neuroactive potential
tert-butyl 4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylateModerate anticancer activity; less neuroactive

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Two primary synthetic strategies are derived from analogous piperazine-carboxylate syntheses:
  • Route A (Acid-Catalyzed Hydrolysis): Use THF/water under mild acidic conditions (e.g., HCl) to achieve ~60–79% yield. Optimize solvent ratios to minimize side reactions (e.g., epimerization) .
  • Route B (Transition Metal-Catalyzed Coupling): Employ Pd-catalyzed Suzuki-Miyaura cross-coupling with boronic esters (e.g., tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate) to install aromatic substituents. Microwave-assisted heating at 100°C improves reaction efficiency (91% yield) .
    Critical Parameters: Temperature (>60°C accelerates racemization), solvent polarity (THF vs. 1,4-dioxane), and catalyst loading (0.05–0.1 eq. Pd).

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry (e.g., methoxymethyl CH2_2 splitting at δ 3.2–3.5 ppm) and Boc-group integrity (t-Bu singlet at δ 1.46 ppm) .
  • LCMS/HRMS: Monitor molecular ion peaks (e.g., [M+H]+^+ at m/z 372.2) and fragmentation patterns to detect hydrolyzed byproducts .
  • X-Ray Diffraction: Resolve absolute configuration using SHELXL refinement (R-factor < 0.05) with WinGX for data processing .

Q. What purification strategies are optimal for isolating this compound?

  • Methodological Answer:
  • Flash Chromatography: Use silica gel with gradient elution (5–40% ethyl acetate in petroleum ether) to separate polar impurities. Automated systems reduce human error .
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals. Monitor melting points (59–61°C) to confirm homogeneity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational stereochemical predictions and experimental data?

  • Methodological Answer:
  • Density Functional Theory (DFT): Compare calculated vs. experimental 13C^{13}\text{C} chemical shifts (e.g., cyclohexyl carbons at δ 25–35 ppm) using Gaussian or ORCA software.
  • Hirshfeld Surface Analysis: Validate crystal packing interactions (e.g., C–H···O bonds) via CrystalExplorer to identify steric clashes distorting predicted geometries .

Q. What strategies mitigate racemization during synthesis, and how is enantiomeric excess quantified?

  • Methodological Answer:
  • Low-Temperature Coupling: Perform reactions at 0°C to suppress epimerization of the (3R)-stereocenter .
  • Chiral HPLC: Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to determine enantiomeric excess (>98% ee). Compare retention times with racemic controls .

Q. How do solvent polarity and temperature affect the compound’s stability in solution?

  • Methodological Answer:
  • Accelerated Stability Testing: Incubate in DMSO, methanol, and aqueous buffers (pH 4–9) at 25°C and 40°C. Monitor degradation via LCMS every 24 hours.
  • Arrhenius Analysis: Calculate activation energy (Ea_a) for hydrolysis of the Boc group. Polar aprotic solvents (e.g., DMF) increase stability vs. protic solvents .

Q. What approaches validate hydrogen-bonding interactions in crystalline forms?

  • Methodological Answer:
  • Graph Set Analysis: Use Mercury CSD 2.0 to classify H-bond motifs (e.g., R_2$$^2(8) rings) and compare with Cambridge Structural Database entries .
  • Variable-Temperature XRD: Collect data at 100–300 K to assess thermal motion and H-bond strength via anisotropic displacement parameters .

Safety and Handling

Q. What precautions are critical when handling this compound in a research lab?

  • Methodological Answer:
  • PPE: Wear nitrile gloves and safety goggles to avoid dermal contact (LD50_{50} oral, rat: >2000 mg/kg) .
  • Ventilation: Use fume hoods during synthesis; acute toxicity (H302) requires minimized aerosol generation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.